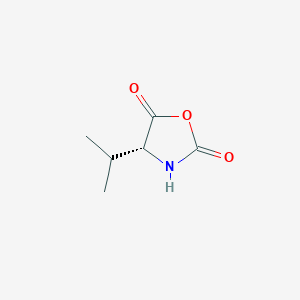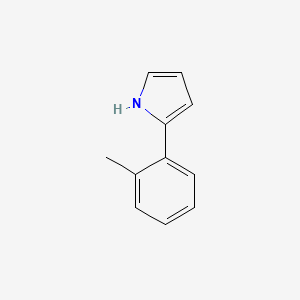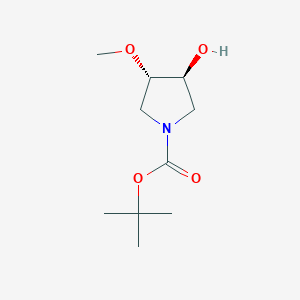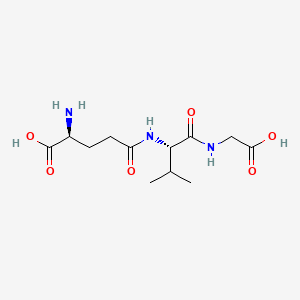
(R)-4-Isopropyloxazolidine-2,5-dione
Descripción general
Descripción
(R)-4-Isopropyloxazolidine-2,5-dione, also known as L-Proline, is an important amino acid that is commonly used in scientific research. It is a non-essential amino acid, which means that it can be synthesized by the human body. However, it is also found in various foods such as meat, dairy, and eggs. L-Proline is widely used in the field of biochemistry and medicine due to its unique properties and potential applications.
Mecanismo De Acción
(R)-4-Isopropyloxazolidine-2,5-dione is a non-polar amino acid that is hydrophobic in nature. It plays an important role in protein folding and stabilization due to its ability to form hydrogen bonds with other amino acids. This compound is also involved in the biosynthesis of collagen, which is an important component of connective tissues in the body. In addition, this compound has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It is involved in the biosynthesis of collagen, which is important for the structure and function of various tissues in the body. This compound has also been shown to have antioxidant properties, which may help to reduce oxidative stress and prevent cellular damage. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-4-Isopropyloxazolidine-2,5-dione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive compared to other amino acids. This compound is also stable under a wide range of conditions and can be easily incorporated into various experimental protocols. However, this compound has some limitations in laboratory experiments. It is a non-essential amino acid, which means that it may not be as biologically relevant as other amino acids. In addition, this compound can be difficult to crystallize and purify, which can make it challenging to use in certain experimental techniques.
Direcciones Futuras
There are several future directions for research on (R)-4-Isopropyloxazolidine-2,5-dione. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of this compound's potential applications in drug delivery and tissue engineering. Additionally, the neuroprotective and anti-inflammatory properties of this compound may have potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Conclusion:
In conclusion, this compound is an important amino acid that has potential applications in various fields of scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals and other fine chemicals. This compound also has potential applications in the production of biodegradable polymers, as well as in the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Aplicaciones Científicas De Investigación
(R)-4-Isopropyloxazolidine-2,5-dione has been extensively studied for its potential applications in various fields of scientific research. It is commonly used as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound is also used in the production of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. In addition, this compound has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
(4R)-4-propan-2-yl-1,3-oxazolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-3(2)4-5(8)10-6(9)7-4/h3-4H,1-2H3,(H,7,9)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCNNYXFGGTEMT-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)OC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol](/img/structure/B3393664.png)






